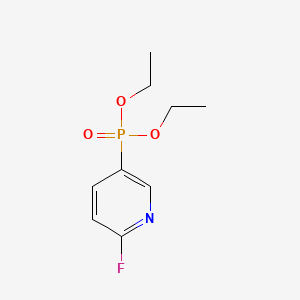
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features an ethyl group attached to a phenyl ring, which is further substituted with another ethyl group and a hydroxypropanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-ethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of an existing ester with ethanol. This process can be catalyzed by acids or bases and often requires the removal of the by-product (e.g., methanol) to shift the equilibrium towards the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, bromine, iron(III) bromide.
Major Products
Oxidation: Formation of 3-(2-ethylphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-ethylphenyl)-3-hydroxypropanol.
Substitution: Formation of substituted phenyl derivatives, such as 2-ethyl-4-nitrophenyl-3-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with active sites, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate can be compared with other esters such as ethyl acetate, ethyl benzoate, and ethyl propanoate. While these compounds share the ester functional group, this compound is unique due to its additional hydroxy and phenyl substituents, which confer distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Ethyl benzoate: Used in the manufacture of perfumes and flavorings.
Ethyl propanoate: Utilized in the production of fragrances and as a flavoring agent.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
ethyl 3-(2-ethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8,12,14H,3-4,9H2,1-2H3 |
Clé InChI |
NHHBLGURGZNMLK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)

![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)

![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)






